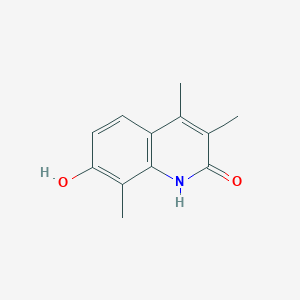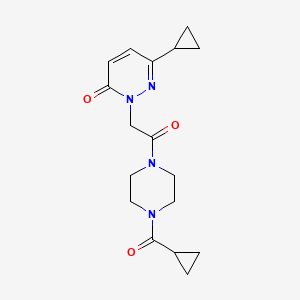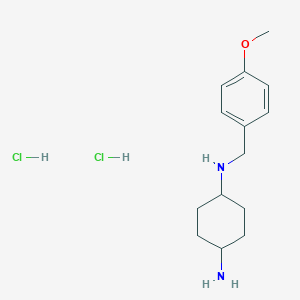
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is a chemical compound with the CAS Number: 125710-05-6 . It has a molecular weight of 203.24 and its IUPAC name is 3,4,8-trimethylquinoline-2,7-diol . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO2/c1-6-7(2)12(15)13-11-8(3)10(14)5-4-9(6)11/h4-5,14H,1-3H3,(H,13,15) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.24 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.科学的研究の応用
Synthesis of Heterocycles
This compound is part of the 4-Hydroxy-2-quinolones class of compounds, which are valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles , most of which show unique biological activities .
Inhibitor of Melanin Production
7-Hydroxy-3,4,8-trimethylcoumarin, a similar compound, has been used as an inhibitor of melanin production . This could suggest potential applications of 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one in dermatology or cosmetics.
Investigation of Mycelial Pigmentation
The compound has been used to investigate the effect of melanin inhibiting compounds on mycelial pigmentation of Aspergillus bridgeri . This suggests its potential use in microbiological research.
Drug Research and Development
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, which are similar to the compound , have been used in the synthesis of fused ring systems . This suggests potential applications in the synthesis of complex organic compounds.
Potential Role in Alzheimer’s Disease Therapy
A related compound, the metal chelator clioquinol, can prevent copper oxidation in β-amyloid fibrils . This suggests that 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one could potentially be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
7-hydroxy-3,4,8-trimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-7(2)12(15)13-11-8(3)10(14)5-4-9(6)11/h4-5,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZZJHQNMPPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2498268.png)
![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)
![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)
![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)


![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)